REACTION_CXSMILES
|
[CH:1]1(OC)[CH:9]=[CH:8][C:4]([CH:5]=[CH:6][CH3:7])=[CH:3][CH2:2]1.CC1(OC)C=C(CC=C)C=CC1O.CCCC1C(OC)=CC(OC)=C(OC)C=1>>[C:4]1([CH2:5][CH2:6][CH3:7])[CH:8]=[CH:9][CH:1]=[CH:2][CH:3]=1
|
Name
|
dihydro anethole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC=C(C=CC)C=C1)OC
|
Name
|
dihydro methyl eugenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(O)C=CC(CC=C)=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC1=CC(=C(C=C1OC)OC)OC
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |